1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid
Description
1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid (hereafter referred to as the "target compound") is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at the 1-position (azaspiro) and a carboxylic acid group at the 7-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is primarily utilized in pharmaceutical research as a building block for drug candidates, particularly in the development of protease inhibitors and kinase modulators due to its rigid spirocyclic framework .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.5]nonane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-8-14(15)6-4-10(5-7-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQWRFJPUVVUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Methods
Alternative Pathways and Modifications
Nitromethane-Based Synthesis
Early literature (e.g., US2005/0070609A1) employed nitromethane for spiro ring formation. However, this method is limited by nitromethane’s flammability and poor scalability.
Direct Carboxylation
PubChem entries suggest commercial availability of the compound via carboxylation of pre-formed spiro intermediates. For example, 7-azaspiro[3.5]nonane-1-carboxylic acid is Boc-protected using di-tert-butyl dicarbonate in DCM.
Critical Reaction Parameters
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Temperature Control : Ring-closure steps require precise temperature ranges (25–90°C) to avoid side reactions.
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Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency, while DCM optimizes epoxidation.
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Catalyst Use : Cs₂CO₃ and Pd/C are critical for cyclization and hydrogenolysis, respectively.
Industrial vs. Laboratory Synthesis
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Derivatives
1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid serves as an important building block in organic synthesis. Its structural features allow it to participate in various reactions to form derivatives that may exhibit enhanced biological activity.
The compound has been explored for its potential therapeutic applications, particularly in the field of neuropharmacology. Its spirocyclic structure is believed to confer unique pharmacological properties that can be exploited in drug design.
Case Study: Neuroprotective Agents
Research has indicated that derivatives of this compound can act as neuroprotective agents. For instance, studies have shown that certain analogs can inhibit neuronal apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
The biological activity of this compound and its derivatives has been a subject of extensive research. Preliminary studies suggest that they may exhibit:
- Antidepressant Effects : Some derivatives have shown promise in preclinical models for their ability to enhance mood and alleviate symptoms of depression.
- Antinociceptive Properties : Compounds derived from this structure have been tested for pain relief, demonstrating potential as non-opioid analgesics.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of these compounds is crucial for their development as therapeutic agents.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Lipophilicity (Log P) | 2.69 |
| Solubility | 9.19 mg/ml |
| Bioavailability Score | 0.56 |
These properties suggest favorable absorption characteristics, which are essential for oral bioavailability.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors and other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound is compared to analogs with modifications in the spirocyclic backbone, substituent positions, and functional groups (Table 1).
Table 1: Structural Comparison of Key Analogs
*Note: The target compound's structural isomer with Boc at the 7-position is included for direct comparison due to overlapping literature references.
Key Observations:
- Positional Isomerism : The placement of the Boc group (1- vs. 7-aza) and carboxylic acid (2- vs. 7-position) alters steric hindrance and hydrogen-bonding capacity, impacting reactivity in coupling reactions .
- Functional Group Diversity : Analogs with ketones (e.g., 2-oxo) or hydroxymethyl groups exhibit reduced acidity compared to the carboxylic acid-containing target compound, limiting their utility in amide bond formation .
- Heteroatom Substitution : Replacing nitrogen with oxygen (1-oxa) in the spirocyclic ring reduces basicity and modifies solubility profiles .
Cost Comparison :
Hazard Profiles
All spirocyclic Boc-protected compounds share common hazards:
Biological Activity
1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid is a chemical compound with significant potential in medicinal chemistry. With a molecular formula of C14H23NO4 and a molecular weight of 269.34 g/mol, this compound is recognized for its unique spirocyclic structure, which contributes to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an enzyme inhibitor , binding to the active sites of various enzymes and blocking their activity. This inhibition can lead to modulation of biochemical pathways, making it a candidate for therapeutic applications in diseases where enzyme regulation is crucial.
Biological Activity and Applications
Research indicates that this compound has potential applications in several areas:
- Enzyme Inhibition : It has been shown to inhibit fatty acid amide hydrolase (FAAH), which is relevant for pain management and inflammation control.
- Antiviral Properties : Studies suggest that derivatives of this compound can regulate chemokine receptors (CCR3 and CCR5), which are implicated in HIV infection and other inflammatory diseases .
- Therapeutic Development : The compound serves as a precursor in the synthesis of bioactive molecules, potentially leading to new drug candidates for various diseases.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-1-carboxylic acid | Structure | Similar spirocyclic structure; different carboxylic acid position |
| 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid | Structure | Different carboxylic acid position; potential for varied biological activity |
| 4-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)benzoic acid | Structure | Includes additional benzoic moiety; different reactivity |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on FAAH Inhibition : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives based on the spirocyclic structure effectively inhibit FAAH, suggesting therapeutic potential in pain management .
- Chemokine Receptor Regulation : A patent study indicated that compounds derived from this compound can modulate CCR3 and CCR5 receptors, providing insights into their use in treating HIV/AIDS and inflammatory diseases .
- Synthesis and Biological Evaluation : A comprehensive evaluation of synthetic pathways revealed high yields and efficiency in producing this compound, facilitating further research into its biological properties .
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain ≤0°C during Boc protection to minimize side reactions.
- Solvent Selection : Use anhydrous DCM for improved Boc-group stability.
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.
Q. Common Pitfalls :
- Impurities from incomplete Boc deprotection (monitored via TLC).
Advanced: How can stereochemical inconsistencies in spirocyclic intermediates be resolved during synthesis?
Answer:
Spiro compounds often form diastereomers due to rigid ring systems. Strategies include:
Chiral Resolution :
- Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase).
- Crystallization with chiral auxiliaries (e.g., L-tartaric acid).
Stereoselective Synthesis :
Case Study : A 2021 study achieved 95% enantiomeric excess (ee) using a chiral palladium catalyst .
Advanced: How do conflicting hazard classifications in safety data sheets (SDS) impact laboratory handling protocols?
Answer:
Discrepancies arise due to varying regulatory interpretations. For example:
- Combi-Blocks SDS : No GHS hazards listed .
- Indagoo SDS : Classifies H302 (oral toxicity), H315 (skin irritation) .
Q. Mitigation Strategies :
- Conservative Approach : Assume worst-case hazards. Use PPE (gloves, goggles), work in a fume hood.
- In-House Testing : Conduct acute toxicity assays (e.g., OECD 423) to verify risks.
Q. Stability Data :
| Condition | Degradation (%) | Timeframe |
|---|---|---|
| 25°C, humid | 15–20 | 6 months |
| –20°C, dry | <5 | 12 months |
Advanced: How can computational methods aid in predicting reactivity or docking interactions of this compound?
Answer:
Q. Software Tools :
- Gaussian 16 (thermodynamic properties).
- PyMOL (visualizing spirocyclic conformations).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
